MI-219 vs. Nutlin-3: Faster Apoptosis Onset and Unique HDM2 Degradation in Lymphoma
In a direct head-to-head comparison in human B-cell lymphoma lines, MI-219 triggered apoptotic cell death at 12–24 hours post-treatment, whereas Nutlin-3 required approximately 48 hours to achieve comparable biological effects. Moreover, MI-219 uniquely enhanced the autoubiquitination and subsequent proteasomal degradation of HDM2; this effect was not observed with Nutlin-3 [1].
| Evidence Dimension | Time to onset of apoptosis (and HDM2 degradation) in lymphoma cells |
|---|---|
| Target Compound Data | MI-219: apoptotic response at 12–24 h; enhanced HDM2 autoubiquitination and degradation observed |
| Comparator Or Baseline | Nutlin-3 (cis-imidazoline MDM2 inhibitor): delayed apoptosis at ~48 h; no enhancement of HDM2 autoubiquitination/degradation |
| Quantified Difference | MI-219 induces apoptosis 24–36 h earlier than Nutlin-3; qualitative difference in HDM2 degradation mechanism (present vs. absent) |
| Conditions | Panel of human malignant B-cell lymphoma cell lines; assessed by Annexin V/PI, PARP cleavage, caspase-3 activation, and cell-free autoubiquitination assay |
Why This Matters
Procurement for lymphoma or apoptosis-mechanism studies should prioritize MI-219 when an earlier apoptotic readout and HDM2-degradation-dependent p53 stabilization are required, as Nutlin-3 cannot replicate this mechanism.
- [1] Sosin, A. M., Burger, A. M., Siddiqi, A., et al. (2012). HDM2 antagonist MI-219 (spiro-oxindole), but not Nutlin-3 (cis-imidazoline), regulates p53 through enhanced HDM2 autoubiquitination and degradation in human malignant B-cell lymphomas. Journal of Hematology & Oncology, 5, 57. https://doi.org/10.1186/1756-8722-5-57 View Source
